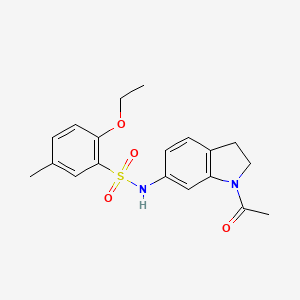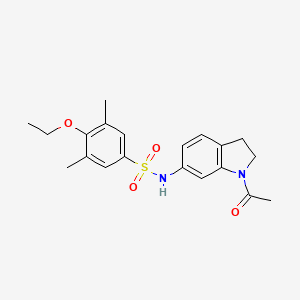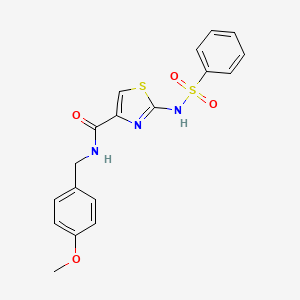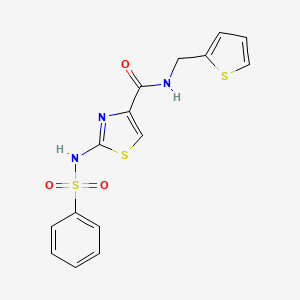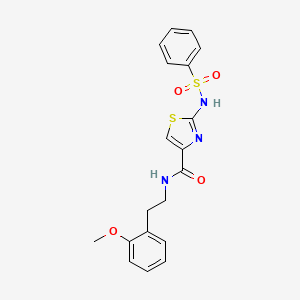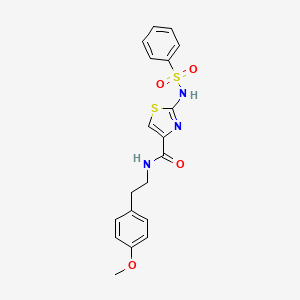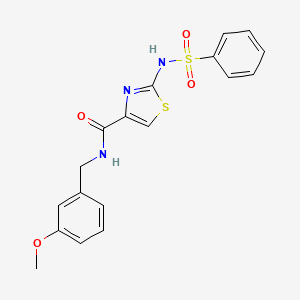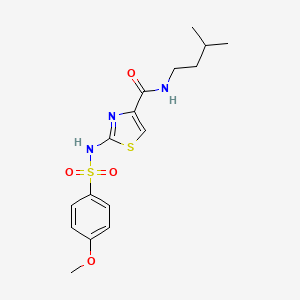
N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
描述
The compound is a derivative of thiazole carboxamide . Thiazole carboxamides are a class of compounds that have been studied for their biological activities .
Synthesis Analysis
Thiazole carboxamide derivatives have been synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The product was purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using molecular docking studies . These studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes, utilizing human X-ray crystal structures .Chemical Reactions Analysis
The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the melting point of a similar compound, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide, was found to be between 132.5–134 °C .科学研究应用
Antimicrobial Activity
Thiazoles and their derivatives exhibit notable antimicrobial properties. In particular, compounds containing thiazole moieties have been investigated for their ability to combat bacterial and fungal infections. For instance, sulfazole , a thiazole-based compound, has demonstrated antimicrobial efficacy. Researchers continue to explore novel thiazole derivatives as potential antimicrobial agents .
Antiretroviral Potential
Thiazoles also play a role in antiretroviral therapy. Ritonavir , an HIV protease inhibitor, contains a thiazole ring. Its mechanism of action involves inhibiting viral protease enzymes, thus suppressing viral replication. The development of new thiazole-based antiretrovirals remains an active area of research .
Antifungal Properties
Thiazoles have shown promise as antifungal agents. Abafungin , a thiazole derivative, exhibits antifungal activity against various fungal pathogens. Researchers investigate its efficacy in treating fungal infections, including those resistant to conventional antifungal drugs .
Anticancer Potential
The thiazole scaffold contributes to the design of anticancer drugs. Tiazofurin , a thiazole-containing compound, has been explored for its cytotoxic effects against cancer cells. Researchers continue to modify thiazole-based structures to enhance their antitumor properties .
Anti-Inflammatory Effects
Thiazoles may play a role in managing inflammatory conditions. For example, meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. Its use in treating pain and inflammation underscores the therapeutic potential of thiazole-based compounds .
Antioxidant Activity
Thiazoles can act as antioxidants, protecting cells from oxidative damage. Researchers have investigated thiazole derivatives for their ability to scavenge free radicals and mitigate oxidative stress. These compounds hold promise in preventing age-related diseases and promoting overall health .
作用机制
Target of Action
The primary targets of N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with COX enzymes, suppressing their activity This interaction results in the inhibition of prostaglandin synthesis, thereby reducing inflammation and pain
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The suppression of COX enzymes by the compound leads to a decrease in prostaglandin synthesis. This can result in reduced inflammation and pain . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and its interaction with COX enzymes.
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-11(2)8-9-17-15(20)14-10-24-16(18-14)19-25(21,22)13-6-4-12(23-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLAYBRNXBZUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
